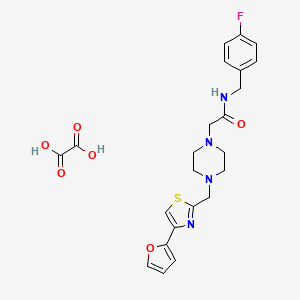
1-(2-Aminoethyl)-5-fluoroindole-2,3-dione;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)maleimide hydrochloride, a compound with some structural similarity, is a chemical used in laboratory settings . It’s also known as 1-(2-Aminoethyl)pyrrole-2,5-dione hydrochloride .
Synthesis Analysis
While specific synthesis methods for “1-(2-Aminoethyl)-5-fluoroindole-2,3-dione;hydrochloride” are not available, a related compound, 1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate, was synthesized using tert-butyl N-(2-bromoethyl)carbamate and N-methylimidazole as starting materials .Chemical Reactions Analysis
The chemical reactions involving a compound depend on its structure and functional groups. For instance, 1-(2-aminoethyl) piperazine has been studied for its ability to absorb CO2 .Physical And Chemical Properties Analysis
Physical and chemical properties such as density, viscosity, and solubility can be determined experimentally. For instance, the kinetics of CO2 absorption in aqueous 1-(2-aminoethyl) piperazine was studied using a stirred cell reactor .Scientific Research Applications
- Hydrogel Delivery Systems : Researchers have explored using this compound in hydrogel formulations. For instance, a study by Yoo et al. (2021) developed a rapid crosslinkable maleimide-modified hyaluronic acid and gelatin hydrogel delivery system for regenerative applications . The hydrogel’s properties, including rapid polymerization kinetics and cell-friendly crosslinking, make it suitable for drug delivery and tissue engineering.
- Dopamine Modulation : “EN300-26977529” shares structural similarities with dopamine. Dopamine hydrochloride (Dopamine·HCl) is a well-known neurotransmitter and vasopressor that modulates cortical activation . Investigating whether this compound affects dopamine receptors could be valuable.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-aminoethyl)-5-fluoroindole-2,3-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2.ClH/c11-6-1-2-8-7(5-6)9(14)10(15)13(8)4-3-12;/h1-2,5H,3-4,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKNWMDGVWROHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=O)N2CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-5-fluoroindole-2,3-dione;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxamide](/img/structure/B2450023.png)


![N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide](/img/no-structure.png)


![4,5,6,7,8,9-hexahydro-1H-cycloocta[c]pyrazole-3-carboxylic acid](/img/structure/B2450034.png)
![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2450035.png)
![2-ethoxy-4-[1-(3-ethoxy-4-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol](/img/structure/B2450036.png)
![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine](/img/structure/B2450037.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2450040.png)